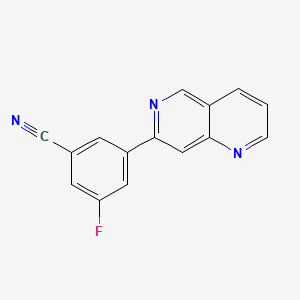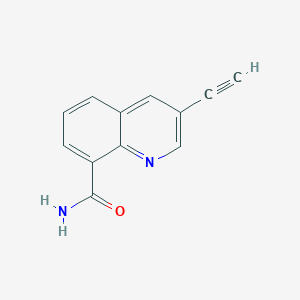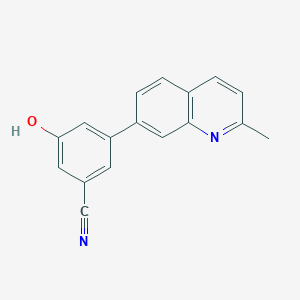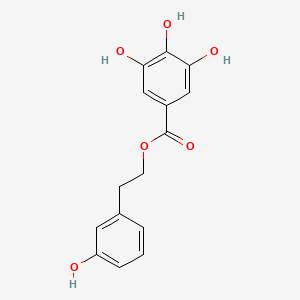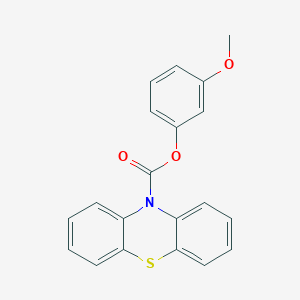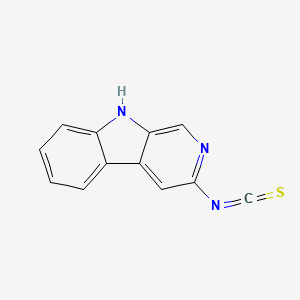
3-Isothiocyanato-9H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isothiocyanato-9H-beta-carboline is a compound that belongs to the beta-carboline family, which is known for its diverse biological activities. This compound is characterized by the presence of an isothiocyanate group attached to the beta-carboline core structure. Beta-carbolines are a class of indole alkaloids that have been found in various natural sources, including plants, marine organisms, and mammals. They are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects .
Preparation Methods
The synthesis of 3-Isothiocyanato-9H-beta-carboline can be achieved through several methods. One common approach involves the reaction of beta-carboline with thiophosgene or its derivatives to introduce the isothiocyanate group. Another method involves the use of carbon disulfide and amines under basic conditions to form the isothiocyanate group . Industrial production methods often involve the use of microwave-assisted electrocyclic cyclization of heterotrienic aci forms of 3-nitrovinylindoles .
Chemical Reactions Analysis
3-Isothiocyanato-9H-beta-carboline undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include thiophosgene, carbon disulfide, and amines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phenyl isothiocyanate can lead to the formation of substituted beta-carbolines .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions . In biology, it has been investigated for its potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells . In medicine, it has been explored for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases . In industry, it is used in the synthesis of pharmaceuticals and other bioactive compounds .
Mechanism of Action
The mechanism of action of 3-Isothiocyanato-9H-beta-carboline involves its interaction with various molecular targets and pathways. One of the primary targets is the gamma-aminobutyric acid (GABA) receptor, where it acts as an inhibitor . This interaction leads to the modulation of synaptic inhibition and has been linked to its neuroprotective effects. Additionally, the compound has been shown to interact with other molecular targets involved in cell proliferation and apoptosis, contributing to its anti-cancer properties .
Comparison with Similar Compounds
3-Isothiocyanato-9H-beta-carboline can be compared with other beta-carboline derivatives, such as harmane, harmine, and norharmane . These compounds share a similar core structure but differ in their functional groups and biological activities. For example, harmine is known for its ability to intercalate with DNA and inhibit tyrosine kinase, making it a promising candidate for anti-cancer therapy . In contrast, this compound is unique due to the presence of the isothiocyanate group, which contributes to its distinct chemical reactivity and biological properties .
Similar Compounds
- Harmane
- Harmine
- Norharmane
- 9-Methylharmine
- 3-Amino-beta-carboline derivatives
Properties
Molecular Formula |
C12H7N3S |
|---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
3-isothiocyanato-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H7N3S/c16-7-14-12-5-9-8-3-1-2-4-10(8)15-11(9)6-13-12/h1-6,15H |
InChI Key |
NEOUOHDNZDRDNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC=C3N2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


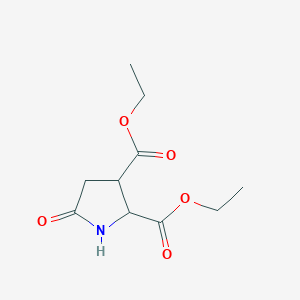

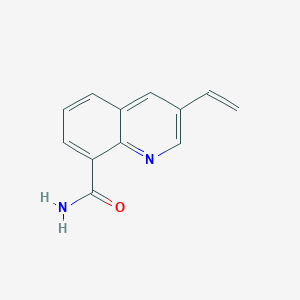
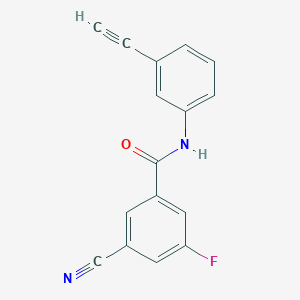

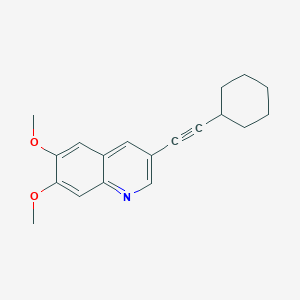
![3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B10843038.png)
